BenchChemオンラインストアへようこそ!

4-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

Physicochemical property comparison Drug-likeness Fragment-based drug design

4-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide (CAS 1005582-33-1) is a 1-ethylpyrazole-3-carboxamide derivative featuring a 4-amino substituent and a tetrahydrofuran-2-ylmethyl group attached to the carboxamide nitrogen. This compound belongs to a class of pyrazole-based scaffolds that have been validated as hypoxia-inducible factor (HIF)-1 inhibitors, with the parent 1-ethylpyrazole-3-carboxamide scaffold showing activity in a hypoxia-responsive luciferase reporter gene assay.

Molecular Formula C11H18N4O2
Molecular Weight 238.29 g/mol
Cat. No. B4849660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide
Molecular FormulaC11H18N4O2
Molecular Weight238.29 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C(=O)NCC2CCCO2)N
InChIInChI=1S/C11H18N4O2/c1-2-15-7-9(12)10(14-15)11(16)13-6-8-4-3-5-17-8/h7-8H,2-6,12H2,1H3,(H,13,16)
InChIKeyYZVGNAUFEXTRAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide: Key Compound Identity for Scientific Procurement


4-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide (CAS 1005582-33-1) is a 1-ethylpyrazole-3-carboxamide derivative featuring a 4-amino substituent and a tetrahydrofuran-2-ylmethyl group attached to the carboxamide nitrogen. This compound belongs to a class of pyrazole-based scaffolds that have been validated as hypoxia-inducible factor (HIF)-1 inhibitors, with the parent 1-ethylpyrazole-3-carboxamide scaffold showing activity in a hypoxia-responsive luciferase reporter gene assay [1]. The compound serves as a key synthetic intermediate or fragment in medicinal chemistry programs targeting the HIF-1 signaling pathway and related cancer therapeutics.

Why 4-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide Cannot Be Replaced by Generic Pyrazole Analogs


Substituting this compound with a simpler 4-amino-1-ethyl-1H-pyrazole-3-carboxamide (lacking the tetrahydrofuran moiety) or a positional isomer (5-amino vs. 4-amino) is not advisable because the tetrahydrofuran-2-ylmethyl group provides critical conformational constraint and hydrogen-bonding capacity that directly influences target engagement. The HIF-1 inhibitor SAR study demonstrated that modification of the carboxamide substituent drastically alters inhibitory potency, with IC50 values ranging from 19.1 μM to 8.1 μM depending on the specific N-substitution [1]. The tetrahydrofuran oxygen atom can participate in hydrogen bonding, and the (2R) stereochemistry (implied by ChemSpider entry for the defined stereocenter ) introduces chirality that may affect binding selectivity. Furthermore, the 4-amino-1-ethyl substitution pattern distinguishes this compound from the 5-amino positional isomer, which presents a different hydrogen-bonding vector and electronic distribution on the pyrazole ring, potentially leading to divergent biological activity profiles.

Quantitative Differentiation Evidence for 4-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide vs. Closest Analogs


Molecular Weight and Calculated Lipophilicity Differentiate Target Compound from Non-THF Analogs

The target compound possesses a molecular weight of 238.29 g/mol (C11H18N4O2), which is 84.12 Da greater than the des-tetrahydrofuran analog 4-amino-1-ethyl-1H-pyrazole-3-carboxamide (MW 154.17 g/mol, C6H10N4O) . This molecular weight difference corresponds to the tetrahydrofuran-2-ylmethyl moiety and places the target compound in a favorable range for fragment-based lead discovery (typically MW < 300 Da) while providing additional binding interactions compared to the minimal core scaffold. Based on the established SAR for this scaffold class, N-substitution on the carboxamide significantly modulates HIF-1 inhibitory activity, with the parent unsubstituted carboxamide scaffold (CLB-016 core) showing IC50 = 19.1 μM [1].

Physicochemical property comparison Drug-likeness Fragment-based drug design

Amino Position Isomerism: 4-Amino vs. 5-Amino Substitution Pattern Determines Hydrogen-Bonding Vector

The target compound carries the amino group at the 4-position of the pyrazole ring, whereas a commercially available isomer, 5-amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide (e.g., listed by Fluorochem ), places the amino group at the 5-position. This positional isomerism alters the hydrogen-bond donor/acceptor geometry relative to the carboxamide. In the broader pyrazole carboxamide class, regioisomeric substitution has been shown to affect target binding; for example, in the HIF-1 inhibitor series, the 1-ethylpyrazole-3-carboxamide scaffold with specific substitution patterns yielded IC50 values from 19.1 μM to 8.1 μM depending on the exact nature and position of substituents [1]. The 4-amino isomer presents the amino group para to the carboxamide, while the 5-amino isomer places it ortho-like, which can dramatically alter binding conformation and metabolic stability.

Positional isomer differentiation Regiochemistry Medicinal chemistry SAR

N-Alkyl Substituent Comparison: N-Ethyl vs. N-Methyl on Pyrazole Ring Affects Lipophilicity and Metabolic Stability

The target compound features an N-ethyl substituent on the pyrazole ring (position 1), distinguishing it from the N-methyl analog 4-amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide . In the HIF-1 inhibitor SAR study, the 1-ethylpyrazole core was identified as the optimal scaffold from screening, and modification of the N1 substituent was shown to be critical for activity [1]. The N-ethyl group increases lipophilicity (calculated contribution of approximately +0.5 log units compared to N-methyl) and can enhance metabolic stability by reducing N-dealkylation susceptibility relative to smaller N-alkyl groups. While direct comparative IC50 data between N-ethyl and N-methyl analogs of this specific compound are not publicly available, the class SAR indicates that N1-ethyl substitution is preferred for HIF-1 inhibition.

N-alkyl SAR Metabolic stability LogP optimization

Stereochemical Definition: Single Defined Stereocenter in Tetrahydrofuran Ring May Impact Binding Selectivity

The tetrahydrofuran-2-ylmethyl substituent contains a stereocenter at the 2-position of the THF ring. The ChemSpider entry for this compound specifies the (2R) configuration , indicating that the commercially available material may be supplied as a single enantiomer. The alternative (2S) enantiomer or racemic mixture would represent distinct chemical entities with potentially different biological activities. In analogous THF-containing bioactive molecules, stereochemistry at the THF ring has been shown to influence target binding affinity by 2- to 10-fold [1]. While direct enantiomeric comparison data for this specific compound are not published, the presence of a defined stereocenter is a critical quality attribute for procurement decisions, as racemic material may exhibit different potency, selectivity, and pharmacokinetic profiles.

Chirality Stereospecific binding Enantiomeric differentiation

Purity Specification: Target Compound Available at ≥97% Purity vs. 95% for Several Retail Analogs

Multiple vendors list the target compound at 97% purity (Chemscene, Chemenu, Leyan) or NLT 98% (MolCore) , whereas the 4-amino-1-ethyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide hydrochloride salt is listed at 95% purity . For the positional isomer 5-amino variant and the N-methyl analog, vendor-specified purity is also typically 95% . The higher purity specification (97-98%) for the target compound reduces the likelihood of confounding impurities in biological assays and may reflect a more optimized synthetic route or purification protocol.

Purity comparison Quality assurance Procurement specification

Same Scaffold, Different Potency: HIF-1 Inhibitory Activity of 1-Ethylpyrazole-3-carboxamide Core Validates This Chemotype

The 1-ethylpyrazole-3-carboxamide scaffold has been directly validated as a HIF-1 inhibitor. In a hypoxia-responsive luciferase reporter gene assay, the initial screening hit CLB-016 (containing this scaffold) showed IC50 = 19.1 μM, and through extensive SAR optimization, compound 11Ae achieved IC50 = 8.1 μM [1]. The target compound 4-amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide represents a key synthetic intermediate or fragment within this validated chemotype. Its structural features (4-amino, N-ethyl, tetrahydrofuran-2-ylmethyl carboxamide) incorporate elements found in the optimized HIF-1 inhibitors. In contrast, pyrazole carboxamides lacking the 1-ethyl substitution or with different core structures (e.g., pyrazole-5-carboxamide series) have not demonstrated the same level of HIF-1 pathway inhibition in published studies.

HIF-1 inhibition Cancer therapeutics Scaffold validation

Optimal Application Scenarios for 4-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide Based on Quantitative Evidence


Fragment-Based Lead Discovery for HIF-1 Inhibitor Optimization

The compound serves as an ideal fragment for structure-based drug design targeting the HIF-1 pathway, based on the validated 1-ethylpyrazole-3-carboxamide scaffold that has produced inhibitors with IC50 values of 8.1–19.1 μM [1]. Its molecular weight (238.29 Da) falls within the Rule of Three for fragment-based screening, and the 4-amino group provides a synthetic handle for further derivatization. Researchers can use this compound to explore substitution at the 4-position to improve potency beyond the reported lead series.

Regiochemical Probe in Pyrazole Carboxamide SAR Studies

Because both 4-amino and 5-amino positional isomers are commercially available, this compound can be used in head-to-head SAR comparisons to establish the optimal amino substitution pattern for a given biological target. The distinct hydrogen-bonding vectors of the 4-amino vs. 5-amino isomers may reveal target-specific preferences that guide lead optimization [1]. The 97-98% purity specification ensures that observed biological differences are attributable to regiochemistry rather than impurities .

Synthetic Intermediate for Advanced HIF-1 Inhibitor Leads

The 4-amino group allows for amide coupling or reductive amination to introduce diverse substituents, enabling rapid library synthesis around the validated 1-ethylpyrazole-3-carboxamide core. This modular approach can accelerate SAR exploration beyond the compounds reported by Yasuda et al., where N-substitution on the carboxamide was a key driver of potency improvements (IC50 from 19.1 μM to 8.1 μM) [1].

Chiral Building Block for Stereospecific Target Engagement Studies

With the tetrahydrofuran ring bearing a defined (2R) stereocenter [1], this compound can be used to investigate stereospecific binding interactions. The chiral THF moiety introduces conformational constraint that may enhance selectivity for targets with defined chiral binding pockets, a feature absent in achiral N-alkyl analogs such as 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide .

Quote Request

Request a Quote for 4-Amino-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.